Antifungal agent 121

Metallochromic sensor Fluorescence quenching Transition metal detection

This ortho-hydroxyphenyl benzimidazole acetonitrile (CAS 63052-10-8) is essential for ESIPT-based ratiometric fluorescence sensing and bidentate metal chelation. The (E)-isomer's ortho-hydroxyl group enables unique intramolecular hydrogen bonding and coordination geometry for Ru(III), Ni(II), and Cu(II) detection—properties absent in meta/para analogs. Ideal for optical sensor development and Knoevenagel-derived anticancer scaffolds.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
CAS No. 63052-10-8
Cat. No. B1659033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 121
CAS63052-10-8
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C16H11N3O/c17-10-12(9-11-5-1-4-8-15(11)20)16-18-13-6-2-3-7-14(13)19-16/h1-9,20H,(H,18,19)/b12-9+
InChIKeyAZEVWTLMLJADQY-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes64 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-acetonitrile, alpha((2-hydroxyphenyl)methylene)- CAS 63052-10-8 Basic Properties and Class Context


1H-Benzimidazol-2-acetonitrile, alpha((2-hydroxyphenyl)methylene)- (CAS 63052-10-8) is a benzimidazole acetonitrile derivative featuring an α,β-unsaturated nitrile scaffold with a 2-hydroxyphenyl substituent at the methylene position [1]. The compound exists as the (E)-isomer, formally designated as (E)-2-(1H-benzimidazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile , with a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol [1]. This compound belongs to the broader class of heteroarylacrylonitriles, which have been explored for diverse applications including cytotoxic agents, metabolic disorder therapeutics, and coordination chemistry intermediates [2]. The presence of the ortho-hydroxyphenyl moiety confers unique metal-chelating and photophysical properties that distinguish this compound from other benzimidazole acetonitrile analogs bearing different aryl substituents [3].

Why Benzimidazole Acetonitrile Analogs Cannot Be Interchanged with CAS 63052-10-8


Benzimidazole acetonitrile derivatives with varying aryl substituents at the methylene position exhibit fundamentally different physicochemical and functional profiles that preclude direct substitution. The ortho-hydroxyphenyl group in CAS 63052-10-8 introduces intramolecular hydrogen bonding capability and metal chelation potential absent in the 2-methoxyphenyl (CAS 66700-40-1), 2-chlorophenyl (CAS 63052-08-4), or 2-nitrophenyl (CAS 131263-08-6) analogs [1]. Even positional isomerism matters: the 3-hydroxyphenyl analog (CAS 131263-09-7) lacks the same chelating geometry due to the meta hydroxyl orientation [2]. These structural differences translate directly into divergent performance in applications where metal coordination, fluorescence sensing, or synthetic reactivity toward electrophiles is required. Procurement decisions must therefore be guided by specific functional requirements rather than class-level assumptions, as the ortho-hydroxyl functionality uniquely enables bidentate metal binding and distinct photophysical behavior that cannot be replicated by other benzimidazole acetonitrile congeners [3].

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-acetonitrile, alpha((2-hydroxyphenyl)methylene)-


Metal Ion Sensing: Ortho-Hydroxyphenyl Enables Bidentate Coordination and Fluorescence Turn-Off Response

The 2-hydroxyphenylbenzimidazole (HBI) core in the target compound functions as a bidentate ligand via the benzimidazole N atom and the ortho-phenolic O atom [1]. In a direct study of 2-(2-hydroxyphenyl)-1H-benzimidazole (HL), this ligand exhibited concentration-dependent fluorescence quenching in the presence of Ru(III), Ni(II), and Cu(II) ions [1]. The observed spectral changes indicate the ability of HL to act as a potential optical sensor for probing these metal ions [1]. In contrast, 2-arylbenzimidazole derivatives lacking the ortho-hydroxyl group cannot form the same stable five-membered chelate ring and thus do not exhibit comparable metallochromic sensing behavior [2].

Metallochromic sensor Fluorescence quenching Transition metal detection

Fluorescence Properties: Ortho-Hydroxy Substituent Enables Intramolecular Hydrogen Bonding and Excited-State Proton Transfer

The ortho-hydroxyphenylbenzimidazole (HBI) structural motif is known to undergo excited-state intramolecular proton transfer (ESIPT), producing dual fluorescence emission bands corresponding to enol and keto tautomers [1]. This photophysical behavior requires the ortho-positioning of the hydroxyl group relative to the benzimidazole nitrogen. The bis-benzimidazole derivative (BBM) containing two HBI units has been successfully utilized as a ratiometric fluorescence sensor [1]. In contrast, the 2-methoxyphenyl analog (CAS 66700-40-1) lacks the free hydroxyl proton and thus cannot undergo ESIPT, while the 3-hydroxyphenyl analog (CAS 131263-09-7) cannot form the requisite intramolecular hydrogen bond with the benzimidazole nitrogen due to unfavorable geometry [2]. Studies of benzimidazole derivatives functionalized with electron-donating (methoxy) and electron-withdrawing (cyano, nitro) substituents demonstrate that substituent identity directly tunes intramolecular electron delocalization and photophysical properties [3].

Excited-state intramolecular proton transfer Fluorescence sensing Photophysics

Synthetic Utility as Intermediate: α,β-Unsaturated Nitrile with Ortho-Hydroxyl for Condensation and Cyclization Reactions

The target compound serves as a versatile synthetic intermediate in Knoevenagel condensation reactions to generate diverse heteroarylacrylonitriles with cytotoxic activity [1]. In a structure-activity relationship (SAR) study, benzimidazole-2-acetonitrile was condensed with various benzaldehydes in absolute ethanol with piperidine catalysis to yield substituted acrylonitriles [1]. The cyano group was identified as essential for cytotoxicity and apoptosis induction; removal of the cyano group significantly reduced efficacy [1]. The ortho-hydroxyphenyl substitution in the target compound provides an additional handle for subsequent functionalization (e.g., O-alkylation, O-acylation, metal complexation) that is unavailable in the 2-chlorophenyl (CAS 63052-08-4) and 2-nitrophenyl (CAS 131263-08-6) analogs. The 2-methoxyphenyl analog (CAS 66700-40-1) possesses a methyl-protected oxygen that cannot engage in metal coordination or hydrogen bonding without deprotection.

Knoevenagel condensation Heterocyclic synthesis Acrylonitrile intermediate

Thermochemical Properties: Combustion and Formation Enthalpies of α,β-Unsaturated Benzimidazole Nitriles

A systematic thermochemical study of α,β-unsaturated nitriles derived from benzylidene-1H-benzimidazol-2-acetonitriles reported the heats of combustion and formation for a series of analogs including the 2-nitrophenyl and 2-chlorophenyl derivatives [1]. For the 2-nitrophenyl analog (CAS 131263-08-6), the enthalpy of formation in the liquid phase (ΔfH°liquid) was determined to be 292.0 kJ/mol, with a combustion enthalpy (ΔcH°liquid) of -8017.4 kJ/mol [1]. While the target 2-hydroxyphenyl compound was not directly measured in this study, the data establish a quantitative thermochemical baseline for the benzimidazole acetonitrile scaffold, demonstrating that aryl substituent identity significantly modulates thermodynamic stability. The ortho-hydroxyl group in the target compound is expected to contribute additional stabilization via intramolecular hydrogen bonding relative to the 2-chlorophenyl and 2-nitrophenyl analogs, though direct comparative measurements for this specific compound remain unavailable in the open literature.

Thermochemistry Enthalpy of formation Combustion calorimetry

Recommended Research and Industrial Applications for 1H-Benzimidazol-2-acetonitrile, alpha((2-hydroxyphenyl)methylene)-


Development of Transition Metal Ion Fluorescent Sensors

This compound serves as a precursor or scaffold for developing optical sensors for transition metal ions including Ru(III), Ni(II), and Cu(II). The ortho-hydroxyphenyl moiety enables bidentate coordination via the benzimidazole N and phenolic O atoms, producing measurable fluorescence quenching upon metal binding [1]. This metallochromic behavior is structurally dependent on the ortho-hydroxyl orientation and is not observed in analogs bearing meta- or para-hydroxyl groups or non-hydroxylated aryl substituents. Researchers developing analytical tools for environmental monitoring, industrial process control, or biological metal ion detection should prioritize this compound over alternative benzimidazole acetonitrile derivatives lacking chelation capability.

Synthesis of Cytotoxic Heteroarylacrylonitrile Libraries

The compound functions as a key intermediate in Knoevenagel condensations to generate structurally diverse heteroarylacrylonitriles with documented in vitro cytotoxic activity against human cancer cell lines [1]. The α,β-unsaturated nitrile warhead is essential for tubulin polymerization inhibition and apoptosis induction, while the ortho-hydroxyphenyl substituent provides an additional site for O-functionalization or metal complexation to modulate pharmacokinetic properties. Medicinal chemistry teams engaged in anticancer drug discovery or chemical biology probe development will find this compound a more versatile building block than the corresponding 2-chlorophenyl, 2-nitrophenyl, or 2-methoxyphenyl analogs due to its dual synthetic handles.

Ratiometric Fluorescence Sensing and Excited-State Proton Transfer Studies

The 2-(2′-hydroxyphenyl)benzimidazole (HBI) core present in this compound is a well-established platform for excited-state intramolecular proton transfer (ESIPT) studies, enabling dual-emission ratiometric fluorescence sensing [1]. This photophysical property has been successfully exploited in bis-benzimidazole derivatives (BBM) for ratiometric detection applications. The ESIPT phenomenon requires precise ortho-positioning of the hydroxyl group relative to the benzimidazole nitrogen—a geometric constraint not satisfied by the 3-hydroxyphenyl or 4-hydroxyphenyl positional isomers. Researchers in photophysics, optical materials science, and fluorescence-based assay development should select this specific isomer for ESIPT-dependent applications.

Coordination Chemistry and Metal Complex Synthesis

The compound and its structural analogs serve as precursors for transition metal complexes with applications in catalysis, luminescent materials, and antimicrobial agent development [1]. The ortho-hydroxyl group enables monobasic bidentate coordination to metal centers, forming stable chelates that have been characterized for Ru(III), Ni(II), and Cu(II) with demonstrated DNA binding and antimicrobial activity [1]. In contrast, non-hydroxylated benzimidazole acetonitrile analogs (e.g., 2-chlorophenyl, 2-nitrophenyl) cannot form equivalent chelates, limiting their utility in coordination chemistry. Inorganic and organometallic chemistry laboratories developing novel metal-based therapeutics, catalysts, or functional materials should procure the ortho-hydroxyphenyl variant for its unique chelating geometry.

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